
1-Bromo-2,3,5,6-tétrafluorobenzène
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 1-Bromo-2,3,5,6-tetrafluorobenzene and similar compounds involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, leading to various derivatives after oxidation and methylation (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related fluorobenzene compounds has been extensively studied, revealing insights into the geometric configuration influenced by fluorine substitutions. For example, the structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing minimal deviation from D6h symmetry and equal C–C bond lengths, indicating the profound influence of fluorine on maintaining structural integrity and symmetry (Schei, Almenningen, & Almlöf, 1984).
Applications De Recherche Scientifique
Synthèse de blocs de construction avancés
Ce composé est utilisé dans la synthèse de blocs de construction avancés précieux . Ces blocs de construction permettent des applications supplémentaires dans divers domaines tels que la bioconjugaison, le marquage des protéines, la chimie bio-orthogonale, les synthèses d'hétérocycles, les matériaux énergétiques élevés et la libération de médicaments .
Intermédiaire pharmaceutique
Le 1-bromo-2,3,5,6-tétrafluorobenzène est utilisé comme intermédiaire pharmaceutique . Cela signifie qu'il est utilisé dans la production de divers médicaments pharmaceutiques.
Production de 1,2,4,5-tétrafluoro-3-hept-1-ynyl-benzène
Ce composé est utilisé pour produire du 1,2,4,5-tétrafluoro-3-hept-1-ynyl-benzène . Ce produit a des applications potentielles dans diverses réactions chimiques.
Synthèse de catalyseurs
Le this compound est utilisé dans la synthèse de catalyseurs . Par exemple, il a été utilisé dans la synthèse du catalyseur Pd (AsPh 3) 4, qui est nécessaire à la préparation de ligands cyclometallants .
Synthèse de rubrène fluoré
Ce composé peut être utilisé dans la synthèse de rubrène fluoré . Le rubrène est l'un des semi-conducteurs organiques les plus étudiés en raison de sa mobilité élevée des porteurs de charge.
Marquage des protéines chimio-sélectif
L'excellente réactivité de la 3-bromo-1,2,4,5-tétrazine, qui peut être synthétisée à partir du this compound, a été utilisée pour obtenir un marquage des protéines chimio-sélectif
Mécanisme D'action
Target of Action
As a pharmaceutical intermediate, it is likely involved in the synthesis of various drugs, where it interacts with other compounds to form the desired product .
Mode of Action
The mode of action of 1-Bromo-2,3,5,6-tetrafluorobenzene is primarily through its role as a reactant in chemical reactions. For instance, it is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene . The bromine atom in the compound can participate in various reactions, such as nucleophilic substitution or elimination, contributing to the formation of new bonds in the resulting compounds.
Propriétés
IUPAC Name |
3-bromo-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFCGSUIAFUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165987 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559-88-2 | |
| Record name | 3-Bromo-1,2,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-bromo-2,3,5,6-tetrafluorobenzene contribute to the formation of supramolecular polymers?
A: 1-bromo-2,3,5,6-tetrafluorobenzene acts as a building block in the formation of linear supramolecular polymers. The bromine atom in this compound engages in halogen bonding with dipyridyl molecules, such as 4,4′-bipyridine, trans-1,2-bis(4-pyridyl)ethene, and 1,2-bis(4-pyridyl)ethyne. These halogen bonds, along with cooperative nonconventional sp2-CH···N hydrogen bonds formed between the fluorobenzene ring and the nitrogen atoms of dipyridyls, drive the self-assembly process, ultimately leading to the formation of linear supramolecular polymers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




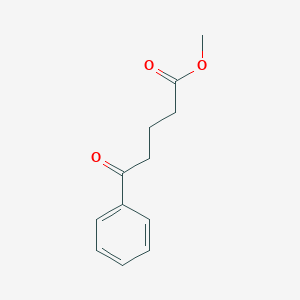
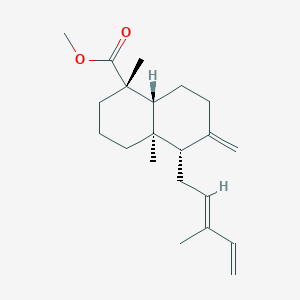




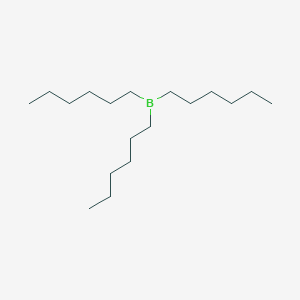

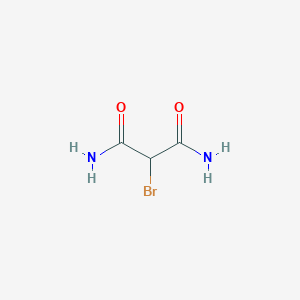
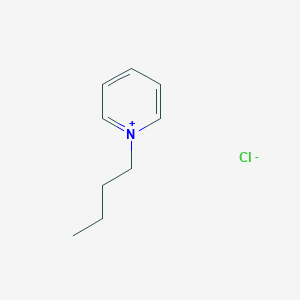
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)

